![molecular formula C16H12ClFOS B13088423 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088423.png)
2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde is an organic compound characterized by the presence of a chloro-fluorophenyl group, a propanoyl group, and a thiobenzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 3-(3-chloro-5-fluorophenyl)propanoic acid, which is then converted into its corresponding acyl chloride using reagents like thionyl chloride. This acyl chloride is subsequently reacted with thiobenzaldehyde under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reagents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both chloro and fluoro groups can enhance the biological activity of derivatives, making it a valuable scaffold in drug design and development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.
作用機序
The mechanism by which 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chloro and fluoro groups can enhance binding affinity and selectivity towards molecular targets, influencing pathways involved in disease processes.
類似化合物との比較
Similar Compounds
- 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile
- 3-(3-Chloro-5-fluorophenyl)propanoic acid
- 3-(3-Chloro-5-fluorophenyl)propanoyl chloride
Uniqueness
Compared to similar compounds, 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde is unique due to the presence of the thiobenzaldehyde moiety. This functional group can impart distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
分子式 |
C16H12ClFOS |
|---|---|
分子量 |
306.8 g/mol |
IUPAC名 |
2-[3-(3-chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12ClFOS/c17-13-7-11(8-14(18)9-13)5-6-16(19)15-4-2-1-3-12(15)10-20/h1-4,7-10H,5-6H2 |
InChIキー |
KMZYJXDYRXRTSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=S)C(=O)CCC2=CC(=CC(=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


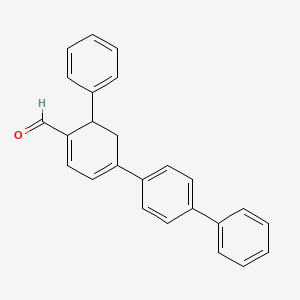
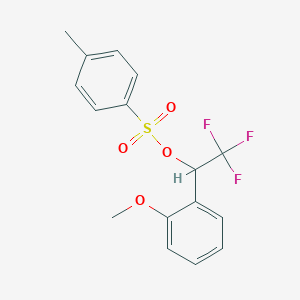
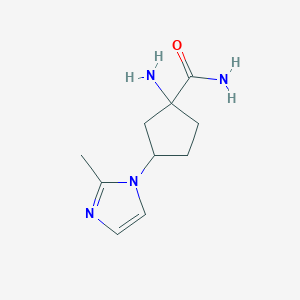
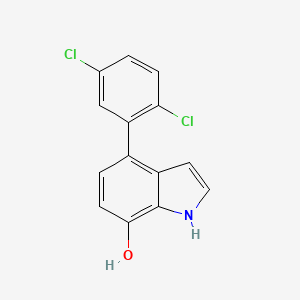

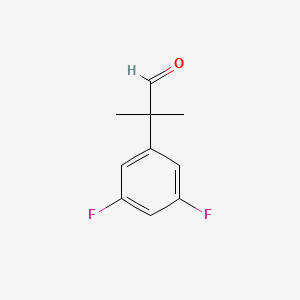
![4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13088375.png)

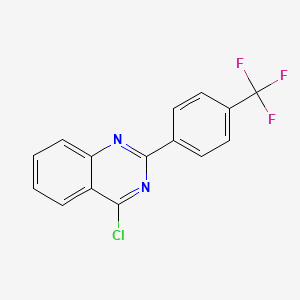

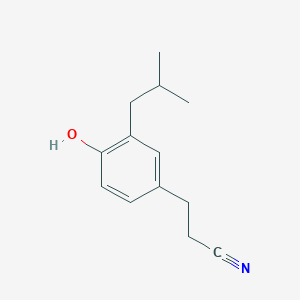
![5,7-diethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13088416.png)
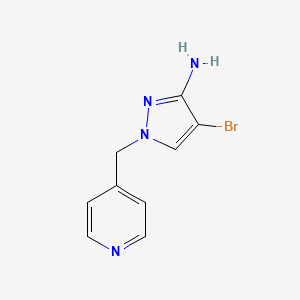
![8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13088433.png)
